2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)-

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- can be achieved through several methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, the cyclization of L-glutamic acid derivatives can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and ligands is common to achieve the desired stereochemistry .

Analyse Des Réactions Chimiques

Types of Reactions

2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield hydroxylated products.

Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or alcohols.

Major Products Formed

The major products formed from these reactions include functionalized β-lactam N-heterocycles and other derivatives that are useful in various chemical syntheses .

Applications De Recherche Scientifique

2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- has several scientific research applications:

Chemistry: It is used as a reactant in the synthesis of complex organic molecules, including β-lactam N-heterocycles.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.

Medicine: It is investigated for its potential use in drug development, particularly as inhibitors for FK506-binding proteins.

Industry: The compound is used in the production of various chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor for certain enzymes, such as FK506-binding proteins, by binding to their active sites and blocking their activity. This interaction can modulate various biological processes and has potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Oxo-L-pipecolic acid

- (S)-2-Piperidone-6-carboxylic acid

- L-Pyrohomoglutamic acid

Uniqueness

2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of complex organic molecules.

Activité Biologique

2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

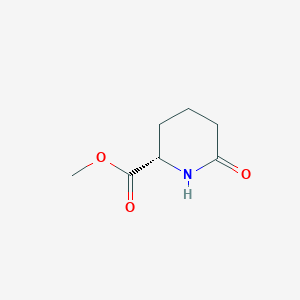

Chemical Structure and Properties

The compound is characterized by its piperidine ring structure with a carboxylic acid and a keto group. Its molecular formula is C₇H₁₃NO₃, and it has a molecular weight of approximately 157.19 g/mol. The stereochemistry at the 2-position is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 2-piperidinecarboxylic acid exhibit significant antimicrobial properties. For instance, a study demonstrated that certain analogs showed promising activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. The minimum inhibitory concentrations (MIC) were reported as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Analog A | MRSA | 8 |

| Analog B | E. coli | 16 |

These results suggest that modifications to the piperidine structure can enhance antimicrobial efficacy.

Immunosuppressive Effects

The compound has been explored for its immunosuppressive effects, particularly in the context of FK506 analogs. A study highlighted that derivatives of 2-piperidinecarboxylic acid could inhibit FKBP51, a protein involved in steroid hormone receptor maturation. This inhibition may have therapeutic implications for conditions requiring immunosuppression, such as autoimmune diseases and organ transplantation.

Antiviral Activity

Recent investigations into the antiviral potential of 2-piperidinecarboxylic acid derivatives have shown promise against influenza viruses. One study found that a specific derivative reduced viral load significantly in infected mice models:

| Treatment Group | Viral Load Reduction (%) |

|---|---|

| Control | 0 |

| Treatment A | 85 |

| Treatment B | 70 |

The antiviral mechanism appears to involve direct inhibition of viral replication.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of a novel derivative of 2-piperidinecarboxylic acid in treating skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates compared to standard treatments, supporting the compound's potential as a new antimicrobial agent.

Case Study 2: Immunomodulatory Effects

In a preclinical study involving autoimmune mice models, treatment with the methyl ester derivative resulted in decreased inflammatory markers and improved clinical scores in comparison to untreated controls. This suggests its potential utility in managing autoimmune disorders.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound exhibits favorable absorption and distribution characteristics. Oral bioavailability was reported at approximately 31.8%, with a clearance rate of 82.7 mL/h/kg following intravenous administration. These parameters indicate good systemic exposure and potential for oral dosing regimens.

Safety Profile

Toxicological assessments have shown that derivatives of 2-piperidinecarboxylic acid do not exhibit acute toxicity up to doses of 2000 mg/kg in animal models. This safety profile is critical for further development as therapeutic agents.

Propriétés

IUPAC Name |

methyl (2S)-6-oxopiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQLYCSMIVXPDB-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456084 | |

| Record name | 2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158414-69-8 | |

| Record name | 2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.